molecular formula C24H29N3O8 B13882780 4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Cat. No.: B13882780
M. Wt: 487.5 g/mol
InChI Key: AYUMVPHUMFKFPJ-UHFFFAOYSA-N
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Description

4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide is a complex organic compound belonging to the class of anthracyclines. These compounds are known for their tetracenequinone ring structure with a sugar attached by glycosidic linkage

Preparation Methods

The synthesis of 4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide involves multiple steps, including the formation of intermediate compounds through various chemical reactions. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . Industrial production methods may involve the use of catalysts such as lithium aluminum hydride (LiAlH4) or tin to facilitate the reduction of nitriles and amides .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of Schiff bases can lead to the formation of secondary amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide include other anthracyclines and quinoline derivatives. For example, 4-(dimethylamino)pyridine and 4-(dimethylamino)benzoic acid are related compounds that share similar structural features . the unique combination of functional groups in this compound gives it distinct chemical properties and biological activities .

Properties

Molecular Formula

C24H29N3O8

Molecular Weight

487.5 g/mol

IUPAC Name

4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C24H29N3O8/c1-26(2)18-13-8-11-7-12-10(9-27(3)35-4)5-6-14(28)16(12)19(29)15(11)21(31)24(13,34)22(32)17(20(18)30)23(25)33/h5-6,11,13,18,28-29,32,34H,7-9H2,1-4H3,(H2,25,33)

InChI Key

AYUMVPHUMFKFPJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC

Origin of Product

United States

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